Product packaging for OM173-alphaA(Cat. No.:)

OM173-alphaA

Cat. No.: B1677278
M. Wt: 316.30 g/mol
InChI Key: FMEUWIKCSICJBO-DTWKUNHWSA-N
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Description

Contextualization within Natural Product Discovery and Microbial Metabolite Research

The exploration of microbial fermentation broths has been a cornerstone of natural product discovery. Streptomyces, a genus of filamentous bacteria, is particularly prolific in producing a wide array of bioactive secondary metabolites, including antibiotics, antifungals, and anticancer agents. The identification and characterization of new compounds from these sources contribute significantly to the chemical diversity available for drug development efforts.

Isolation and Characterization from Streptomyces sp. OM-173 Fermentation Broth

OM173-alphaA was isolated from the fermentation broth of Streptomyces sp. strain OM-173, a new soil isolate. nih.gov The isolation process involved techniques such as solvent extraction, silica (B1680970) gel chromatography, and preparative thin-layer chromatography to separate and purify the antibiotic components produced by the strain. nih.govresearchgate.net Streptomyces sp. OM-173 was identified as belonging to the genus Streptomyces and was found to differ in cultural characteristics from Streptomyces rosa var. notoensis, another known producer of related compounds. nih.govresearchgate.net this compound is characterized as a yellow solid with a molecular formula of C17H16O6 and a molecular weight of 316.31. windows.netadipogen.com It is soluble in solvents such as DMSO, ethanol, and methanol. windows.netadipogen.com

Classification within the Nanaomycin (B8674348) Antibiotic Family

This compound is classified as a nanaomycin-type antibiotic. nih.govwindows.net The nanaomycins are a group of naphthoquinone antibiotics also produced by Streptomyces species, specifically Streptomyces rosa var. notoensis. researchgate.net The OM-173 strain was found to produce five nanaomycin-type antibiotics, including components alpha A, alpha E, alpha B, beta A, and beta E. nih.govresearchgate.net Nanaomycins are characterized by their naphthoquinone structure and exhibit various biological activities. researchgate.net this compound is also known by the synonym Nanaomycin alpha A and Nanaomycin A methyl ester, indicating its structural relationship to Nanaomycin A. adipogen.comparchem.com

Overview of this compound's Multifaceted Biological Activities in Academic Literature

Academic literature highlights several biological activities associated with this compound. It has been described as an antibiotic, exhibiting activity against mycoplasmas and, to a lesser extent, fungi. nih.govresearchgate.netadipogen.com Beyond its antimicrobial properties, this compound has also shown potential as an anti-malarial agent. adipogen.com Further research has identified this compound as a Ras-competitive non-CAAX mimetic type farnesyltransferase (FTase) inhibitor. adipogen.com Farnesyltransferase is an enzyme involved in the post-translational modification of proteins like Ras, which plays a role in cell signaling pathways often implicated in cancer. adipogen.com Consequently, this compound has been investigated as a potential anticancer compound, demonstrating the ability to induce antiproliferative effects in tumor cell lines. adipogen.com Additionally, it has been identified as a selective inhibitor of DNA (cytosine-5)-methyltransferase 3B (DNMT3B), an enzyme involved in DNA methylation, a key epigenetic modification with implications in various biological processes, including cancer development. adipogen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B1677278 OM173-alphaA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUWIKCSICJBO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activities and Preclinical Efficacy Studies of Om173 Alphaa

Antimicrobial Spectrum Research Initiatives

Investigations into the antimicrobial spectrum of OM173-alphaA have revealed activity against a range of microorganisms, including certain bacterial and fungal species. netascientific.comglpbio.commedchemexpress.com

Efficacy Investigations against Mycoplasma Species

This compound has been characterized as an antimycoplasma compound. adipogen.comhellobio.com Studies have shown that it inhibits the in vitro growth of Mycoplasma gallisepticum and Mycoplasma pneumoniae. netascientific.com The minimum inhibitory concentration (MIC) values reported for this compound against these Mycoplasma species range from 0.39 to 3.13 μg/ml. netascientific.com Components of OM-173, including the alpha A variant, have demonstrated activity against mycoplasmas. researchgate.netresearchgate.net

Antifungal Research and Activity Profiling

Research has also profiled this compound for its antifungal properties. adipogen.comhellobio.com The compound has shown inhibitory effects on the growth of the plant pathogenic fungus Pyricularia oryzae (P. oryzae), with an MIC of 3.12 μg/ml. netascientific.com Furthermore, this compound has demonstrated activity against several species of Trichophyton, exhibiting MIC values ranging from 12.5 to 25 μg/ml. netascientific.com While active against fungi, the activity of OM-173 components, including alpha A, was noted to be to a lesser extent compared to their activity against mycoplasmas. researchgate.netresearchgate.net

Table 1: In vitro Antimicrobial Activity of this compound (Selected Microorganisms)

MicroorganismActivity TypeMIC (μg/ml)Source
Mycoplasma gallisepticumInhibition0.39 - 3.13 netascientific.com
Mycoplasma pneumoniaeInhibition0.39 - 3.13 netascientific.com
Staphylococcus aureusInhibition0.39 - 3.13 netascientific.com
Pyricularia oryzaeInhibition3.12 netascientific.com
Trichophyton speciesInhibition12.5 - 25 netascientific.com

Antimalarial Research and Activity against Parasitic Organisms

This compound has been identified as an agent with potential antimalarial activity. adipogen.comhellobio.comfunakoshi.co.jp Research in this area has focused on its effects against parasitic organisms, particularly Plasmodium falciparum.

Inhibition of Plasmodium falciparum Growth in Research Models

Studies have indicated that Nanaomycin (B8674348) A, a compound synonymous with this compound adipogen.commedchemexpress.com, possesses antimalarial properties. researchgate.net In vitro research has shown that Nanaomycin A inhibits the growth of the human malaria parasite Plasmodium falciparum. researchgate.net An IC80 value of 33.1 nM has been reported for Nanaomycin A's inhibitory effect on P. falciparum growth. researchgate.net Investigations into the potential mode of action suggest that the antimalarial activity may involve heme-dependent radical generation. researchgate.net

Table 2: In vitro Antimalarial Activity of Nanaomycin A (this compound)

Parasite SpeciesActivity TypeIC80 (nM)Source
Plasmodium falciparumInhibition33.1 researchgate.net

Comparative Biological Studies with Established Antimalarial Agents

In comparative biological studies, Nanaomycin A's potency against Plasmodium falciparumin vitro has been evaluated relative to established antimalarial agents. researchgate.net Nanaomycin A was found to exhibit comparable potency to radicicol. researchgate.net When compared to artemisinin, Nanaomycin A was approximately 1/10 as potent in inhibiting P. falciparum growth in vitro. researchgate.net The suggested mechanism of action involving heme-dependent radical generation for Nanaomycin A is noted as being similar to that observed for the peroxide artemisinin. researchgate.net

Table 3: Comparative In vitro Potency against Plasmodium falciparum

CompoundRelative Potency (compared to Nanaomycin A)Source
Nanaomycin A1x researchgate.net
RadicicolComparable researchgate.net
ArtemisininApproximately 10x researchgate.net

Anti-proliferative and Anticancer Research Directions

Research into the potential of this compound as an anticancer agent has explored its ability to inhibit cell proliferation and its underlying mechanisms, particularly focusing on epigenetic targets.

Assessment of Antiproliferative Effects in Diverse Tumor Cell Lines

This compound has been reported as an inducer of antiproliferative effects in various tumor cell lines. adipogen.comhellobio.comfunakoshi.co.jpbiomol.comnbs-bio.com Studies on Nanaomycin A, a related compound (this compound is Nanaomycin A methyl ester), have demonstrated its capacity to induce antiproliferative effects in three different tumor cell lines originating from distinct tissues. researchgate.net This indicates a general potential for this compound and its analogs to inhibit the growth of cancer cells across different cancer types.

Investigations in Specific Cancer Models (e.g., Gastric Cancer, Renal Carcinoma)

While this compound is considered a potential anticancer compound, detailed findings from specific investigations in cancer models such as gastric cancer or renal carcinoma are not extensively described in the provided search results. The compound's known mechanisms of action, such as DNMT3B inhibition, suggest potential relevance in cancers where epigenetic dysregulation plays a role.

Research into Tumor Suppressor Gene Reactivation Mechanisms

A key area of research into the anticancer potential of this compound involves its inhibitory effect on DNA methyltransferases (DNMTs). This compound is a selective inhibitor of DNA (cytosine-5)-methyltransferase 3B (DNMT3B). adipogen.comabcam.comabcam.co.jpabcam.cnhellobio.comfunakoshi.co.jpbiomol.comnbs-bio.com DNMTs are enzymes that play a crucial role in epigenetic regulation, including the silencing of tumor suppressor genes through DNA methylation. numberanalytics.comlibretexts.org Nanaomycin A has been shown to selectively inhibit DNMT3B and, consequently, reactivate silenced tumor suppressor genes in human cancer cells. adipogen.comfunakoshi.co.jpresearchgate.net Tumor suppressor genes are critical in regulating cell growth and preventing cancer development. numberanalytics.comlibretexts.orgnih.gov The reactivation of these silenced genes by this compound represents a significant mechanism by which it may exert its antiproliferative effects.

In Vivo Efficacy Evaluations of this compound and its Analogs

Preclinical efficacy evaluations aim to understand the effects of this compound in living organisms, including its activity against infectious agents and potential in oncological settings.

Studies in Animal Models of Infectious Diseases

This compound possesses in vitro antimicrobial activity, including effects against bacteria, mycoplasmas, and fungi. adipogen.comnetascientific.commedchemexpress.comabcam.commedchemexpress.cnabcam.co.jpabcam.cnhellobio.comglpbio.comfunakoshi.co.jpabcam.co.jpbiomol.com It has been shown to inhibit the growth of M. gallisepticum, M. pneumoniae, and S. aureus in vitro with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.13 μg/ml. netascientific.com The compound is active against mycoplasmas and, to a lesser extent, against fungi. medchemexpress.cnresearchgate.netresearchgate.netresearchgate.net Nanaomycin A derivatives have also demonstrated activity against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum. researchgate.net While these in vitro findings are promising, detailed results from in vivo studies evaluating the efficacy of this compound in animal models of infectious diseases are not specifically provided in the consulted sources.

Efficacy Assessment in Xenograft Models for Oncological Applications

This compound is considered a potential anticancer compound based on its in vitro antiproliferative effects and its mechanism of action as a DNMT3B inhibitor. adipogen.comhellobio.comfunakoshi.co.jpbiomol.comnbs-bio.com Xenograft models, which involve transplanting human cancer cells into immunocompromised animals, are commonly used to evaluate the in vivo efficacy of potential cancer therapeutics. nih.govnih.govmdpi.comthno.org However, detailed data specifically on the in vivo efficacy of this compound or its analogs in xenograft models for oncological applications were not found within the provided search results.

Compound NamePubChem CID
This compound12803368
Nanaomycin alphaA12803368
Nanaomycin A methyl ester12803368
Nanaomycin A6436461
RASSF1A11106

Interactive Data Table (Simulated based on available information):

While specific quantitative data (like IC50 values for diverse cell lines or in vivo efficacy data) for this compound across multiple cancer types is not available in a structured format from the provided snippets to create a dynamic table, the text indicates its general antiproliferative effects. The primary specific data points available relate to its inhibitory activity against enzymes:

Target EnzymeIC50 (approximate)Reference
DNMT3B500 nM abcam.com
FTase3.2 μM abcam.com

Elucidation of Molecular Mechanisms and Biological Targets of Om173 Alphaa

Enzymatic Inhibition and Functional Modulation Research

Farnesyltransferase (FTase) Inhibition Mechanisms

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to specific protein substrates, a process known as farnesylation. This lipid modification is essential for the proper localization and function of numerous proteins involved in cellular signaling pathways, including members of the Ras superfamily of small G proteins. nih.gov The oncogenic potential of mutated Ras proteins, which are dependent on farnesylation for their transforming capacity, has made FTase a significant target for anticancer drug development. rsc.org Farnesyltransferase inhibitors (FTIs) were initially developed to disrupt the function of these oncogenic Ras proteins. nih.gov

Investigation of Ras-Competitive Non-CAAX Mimetic Properties

OM173-alphaA functions as a Farnesyltransferase inhibitor. The inhibitory action of FTIs can be broadly categorized based on their mechanism of competition with the enzyme's natural substrates: farnesyl pyrophosphate (FPP) or the protein substrate containing a C-terminal CAAX motif. While many early FTIs were designed as peptidomimetics of the CAAX motif, subsequent research has focused on non-peptidic, non-CAAX mimetic compounds.

These inhibitors often act by competing with the protein substrate, such as Ras, for binding to the FTase enzyme. Although the exact mechanism for many FTIs is still under investigation, it is understood that they can prevent the farnesylation of a variety of proteins beyond just Ras. nih.gov This broader substrate inhibition is believed to contribute significantly to their anti-neoplastic effects. For example, the inhibition of farnesylation of other proteins, like RhoB, has been implicated in the induction of apoptosis and growth inhibition in cancer cells. nih.gov Research has demonstrated that FTIs can selectively induce apoptosis in transformed cells while having minimal effects on their untransformed counterparts, a process that involves the activation of caspase-3 and the release of cytochrome c from mitochondria. nih.gov

DNA (Cytosine-5)-Methyltransferase 3B (DNMT3B) Inhibition Research

DNA methylation is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression. This process is carried out by DNA methyltransferases (DNMTs), which add a methyl group to the cytosine base in DNA. operamedphys.org In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are responsible for establishing new, or de novo, methylation patterns. nih.gov Aberrant DNA methylation, particularly the hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers. operamedphys.orgnih.gov Consequently, DNMTs have emerged as important targets for cancer therapy. nih.gov

Selective Inhibition Modalities of DNMT3B

This compound has been investigated for its activity as a DNMT inhibitor. Research has shown that certain compounds can exhibit selectivity for specific DNMT enzymes. For instance, the compound nanaomycin (B8674348) A has been identified as a selective inhibitor of DNMT3B. nih.gov This selectivity is significant because DNMT3A and DNMT3B, despite both being de novo methyltransferases, can have distinct roles and targets. nih.govnih.gov Hypomorphic mutations in the DNMT3B gene are linked to Immunodeficiency, Centromere Instability, and Facial Anomalies (ICF) syndrome, highlighting its unique biological functions. nih.gov The ability to selectively inhibit DNMT3B opens therapeutic avenues to target specific epigenetic dysregulations in cancer without affecting the functions of other DNMTs. Studies have demonstrated that selective DNMT3B inhibition can lead to the reactivation of silenced tumor suppressor genes in cancer cells. nih.gov

Interactive Table: Comparative Inhibition of DNMTs

CompoundTarget DNMTIC50 (µM)Inhibition TypeReference Finding
Nanaomycin ADNMT3B0.5SelectiveRevealed selectivity toward DNMT3B in biochemical assays. nih.gov
Compound 40DNMT3A46.5SelectiveIdentified via structure-based virtual screening. nih.gov
Compound 40_3DNMT3A41SelectiveShowed growth inhibitory effects on AML cell lines. nih.gov
AzacitidineDNMT1, DNMT3A, DNMT3BN/ANon-selectiveSynergistically enhanced cisplatin-mediated cytotoxicity. nih.gov
DecitabineDNMT1, DNMT3A, DNMT3BN/ANon-selectiveSynergistically enhanced cisplatin-mediated cytotoxicity. nih.gov
Impact on Global DNA Methylation Patterns in Cellular Systems

Conversely, global DNA hypermethylation is often associated with poor prognosis and drug resistance in certain cancers, such as high-grade epithelial ovarian cancer. nih.gov Alterations in global DNA methylation can serve as a prognostic indicator for cancer development and progression. operamedphys.org Therefore, the ability of an inhibitor to modulate these global patterns is of significant therapeutic interest.

Type IX Secretion System (T9SS) Inhibitory Mechanisms in Bacterial Pathogens

The Type IX Secretion System (T9SS) is a complex protein secretion machinery found exclusively in the Bacteroidetes phylum. nih.gov This system is crucial for the lifestyle of these bacteria, enabling environmental species like Flavobacterium johnsoniae to perform gliding motility and pathogenic species to secrete virulence factors. frontiersin.org In the oral pathogen Porphyromonas gingivalis, a key agent in periodontitis, the T9SS is responsible for transporting potent virulence factors, such as gingipains, to the cell surface. nih.govfrontiersin.org These factors play a critical role in disrupting the host's immune response. nih.gov Given its importance in pathogenesis, the T9SS represents a promising target for the development of new antibacterial agents.

The T9SS machinery is composed of at least 18 proteins that facilitate the transport of cargo proteins across the outer membrane. frontiersin.org These cargo proteins are distinguished by a conserved C-terminal domain (CTD) that acts as a signal for secretion. frontiersin.org The system is regulated by a signaling cascade, and key components like the response regulator PorX are considered potential drug targets. citeab.com Inhibition of the T9SS would prevent the surface display and release of virulence factors, thereby disarming the pathogen. This compound's potential to interfere with this system could provide a novel mechanism for combating infections caused by P. gingivalis and other pathogenic Bacteroidetes.

Interactive Table: Key Components of the T9SS in P. gingivalis

ComponentLocationProposed FunctionReference
PorL / PorMInner MembraneForm the secretion motor. nih.gov
SovOuter MembraneForms the secretion pore (translocon). nih.gov
PorK / PorNOuter MembranePart of a circular track for cargo transport. nih.gov
PorVPeriplasmShuttles secreted proteins to attachment complexes. nih.gov
PorX / PorYCytoplasm/Inner MembraneTranscription regulators of the T9SS. nih.gov

Modulation of Gingipain Activity in Porphyromonas gingivalis

Porphyromonas gingivalis, a key pathogen in chronic periodontitis, has been linked to Alzheimer's disease. nih.govnih.gov A major virulence factor of this bacterium is a class of toxic proteases known as gingipains. nih.govmcmaster.ca These proteases are considered neurotoxic and have been identified in the brains of Alzheimer's patients. nih.gov

Research has focused on developing small-molecule inhibitors that target gingipains to block their neurotoxic effects. nih.govmcmaster.ca The therapeutic strategy involves reducing the bacterial load in the brain, which in turn blocks the production of amyloid-beta (Aβ₁₋₄₂), reduces neuroinflammation, and helps rescue neurons in the hippocampus. nih.gov In mouse models, oral infection with P. gingivalis resulted in brain colonization and increased production of Aβ₁₋₄₂. nih.gov The administration of gingipain inhibitors was shown to decrease the bacterial DNA in the brain and mitigate the neurotoxic effects of the infection. nih.gov

Several gingipain inhibitors, such as COR388 and LHP588, have been developed and are undergoing clinical investigation as potential treatments for P. gingivalis-positive Alzheimer's disease. nih.govpracticalneurology.com

Cellular and Pathway-Specific Effects

Induction of Heme-Dependent Radical Generation (Relevant to Nanaomycin A Activity)

Information specifically linking this compound to heme-dependent radical generation or Nanaomycin A activity is not available in the provided search results.

Influence on Cellular Proliferation and Apoptotic Pathways

While the search results contain general information on the regulation of cellular proliferation and apoptosis by various molecules, there is no specific data detailing the influence of this compound on these pathways. For example, studies have shown that certain proteins can promote cell proliferation while inhibiting apoptosis. nih.gov

Modulation of Key Intracellular Signaling Cascades (e.g., JAK/STAT3, EGFR, TNF-α)

The signaling pathways of JAK/STAT3, EGFR, and Tumor Necrosis Factor-alpha (TNF-α) are critical in various cellular processes, including inflammation, cell survival, and proliferation.

TNF-α: This cytokine triggers multiple signaling pathways upon binding to its receptors, leading to responses such as the induction of cell death (apoptosis) or the activation of gene transcription for cell survival. nih.gov It can activate transcription factors like NF-κB and AP-1, which are involved in inflammation and cell growth. nih.gov In the context of P. gingivalis infection, administration of gingipain inhibitors in mice with established brain infections was found to reduce the inflammatory mediator TNF-α. nih.gov

JAK/STAT3: The JAK/STAT3 pathway is a major signaling route that is often aberrantly activated in conditions like cancer, where it is critical for tumor growth and progression. nih.gov Constitutive activation of STAT3, a transcription factor, is linked to poor prognosis in some cancers as it regulates genes involved in cell survival, proliferation, and angiogenesis. nih.govmdpi.com

EGFR: The Epidermal Growth Factor Receptor (EGFR) signaling axis can lead to the activation of STAT3 and STAT5. drugtargetreview.com

No direct evidence linking this compound to the modulation of these specific signaling cascades was found.

Target Identification and Validation Methodologies in this compound Research

High-Throughput Screening and Phenotypic Assay Strategies for Target Discovery

There is no specific information available from the search results on the use of HTS or phenotypic assays for the target discovery of this compound.

Computational Approaches for Target Prediction (In Silico Modeling)

In the initial stages of characterizing a novel compound such as this compound, computational, or in silico, modeling serves as a powerful and cost-effective tool to predict potential biological targets. These methods leverage the compound's chemical structure to infer its likely protein binding partners.

One common approach is ligand-based in silico target prediction . This method is founded on the principle that structurally similar molecules often exhibit similar biological activities nih.gov. By comparing the structure of this compound to large databases of compounds with known protein targets, researchers can identify potential targets for this compound. Machine learning models can be trained on these extensive datasets to recognize subtle patterns in chemical structures and predict their biological effects nih.gov.

Another strategy is structure-based modeling , which involves molecular docking simulations. If the three-dimensional structures of potential protein targets are known, computational docking can simulate the binding of this compound to these proteins, predicting the strength and nature of the interaction nih.gov.

Ensemble chemogenomic models, which combine information about both chemical structures and protein sequences, can also be employed to predict compound-target interactions with a higher degree of accuracy nih.gov. These models can significantly narrow down the list of potential targets for a new compound, guiding subsequent experimental validation nih.gov.

Below is an illustrative table of potential targets for a hypothetical compound, as might be generated by in silico prediction tools.

Predicted TargetPrediction ScoreMethod
Protein Kinase X0.92Ligand-Based Similarity
Enzyme Y0.85Molecular Docking
Nuclear Receptor Z0.78Chemogenomic Model

Advanced Proteomics and Transcriptomics for Target Deconvolution

To experimentally identify the cellular targets of this compound, researchers can turn to advanced proteomics and transcriptomics techniques. These "omics" approaches provide a global view of how the compound affects the proteins and gene expression within a cell.

Proteomics methods aim to identify the proteins that directly bind to this compound or whose expression levels change upon treatment with the compound. A common technique is affinity purification-mass spectrometry (AP-MS), where a modified version of this compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. Quantitative proteomics can also reveal changes in the abundance of thousands of proteins in response to the compound, offering clues about its mechanism of action.

Transcriptomics , typically performed using RNA sequencing (RNA-seq), measures the changes in gene expression that occur in cells treated with this compound. By analyzing which genes are up- or downregulated, researchers can infer the cellular pathways that are affected by the compound. For instance, if genes involved in a particular signaling pathway are consistently altered, it suggests that this compound may be targeting a component of that pathway.

Integrating proteomics and transcriptomics data can provide a more comprehensive understanding of a compound's effects. For example, identifying proteins and genes that are co-expressed and regulated by the compound can help to pinpoint key molecular targets and pathways nih.gov. This integrated approach has been successfully used to identify novel therapeutic targets in various diseases nih.gov.

The following table illustrates the kind of data that might be generated from a transcriptomics study on a hypothetical compound.

GeneFold Changep-valuePathway
Gene A2.50.001Cell Cycle
Gene B-3.10.0005Apoptosis
Gene C1.80.01Inflammation

Innovative Techniques in Target Validation (e.g., PROTAC, Mutate and Conjugate Approaches)

Once potential targets for this compound have been identified through computational and omics approaches, the next critical step is target validation. This involves confirming that the compound's biological effects are indeed mediated through its interaction with the predicted target.

One innovative approach to target validation is the use of Proteolysis Targeting Chimeras (PROTACs) . A PROTAC is a bifunctional molecule that links a ligand for the target protein to a ligand for an E3 ubiquitin ligase scispace.com. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome scispace.com. By designing a PROTAC based on this compound, researchers could specifically degrade its putative target and observe whether this recapitulates the effects of the original compound.

Another powerful technique is the "Mutate and Conjugate" approach nih.govresearchgate.netnih.gov. This method involves introducing a specific mutation, often a cysteine residue, into the suspected target protein at or near the compound's binding site. A modified version of the compound, containing a reactive group that can form a covalent bond with the introduced cysteine, is then used. If the compound selectively binds to and labels the mutant protein but not the wild-type protein in cells, it provides strong evidence for a direct interaction nih.govresearchgate.netnih.gov. This technique allows for rapid and robust in-cell target validation nih.govresearchgate.netnih.gov.

The table below provides a conceptual overview of how these innovative techniques could be applied to validate a target for this compound.

TechniquePrincipleExpected Outcome for Target Validation
PROTAC Induce targeted protein degradation.Degradation of the putative target by an this compound-based PROTAC results in the same cellular phenotype as treatment with this compound.
Mutate and Conjugate Covalent labeling of a specifically mutated target protein.A reactive analog of this compound selectively labels the mutant target protein in cells, confirming direct engagement.

Biosynthetic Pathway Elucidation of Nanaomycin-Type Compounds

The biosynthesis of nanaomycin-type compounds, including this compound, is a complex process characteristic of polyketide biosynthesis in Streptomyces. Studies using bioconversion methods and specific inhibitors like cerulenin, an inhibitor of fatty acid and polyketide biosyntheses, have been instrumental in elucidating the biosynthetic sequence. satoshi-omura.info

The proposed biosynthetic pathway for nanaomycins suggests a sequence starting from a hypothetical polyketide intermediate, leading to nanaomycin D, followed by conversions to nanaomycin A, nanaomycin E, and finally nanaomycin B. Specifically, nanaomycin D is considered an early component produced from the polyketide precursor. The conversion of nanaomycin D to nanaomycin A involves a reduction catalyzed by nanaomycin D reductase, an NADH dehydrogenase (quinone), which proceeds via a hydroquinone (B1673460) intermediate under anaerobic conditions. nih.gov Nanaomycin A can then be converted to nanaomycin E, and subsequently to nanaomycin B, in a cell-free system containing extracts from the producing Streptomyces strain.

Inorganic phosphate (B84403) has been shown to regulate nanaomycin biosynthesis, with studies suggesting that the regulatory site lies within the steps between acetate (B1210297) and nanaomycin D formation. nih.gov High phosphate concentrations can significantly reduce the production of nanaomycin A from acetate. nih.gov

While Streptomyces rosa var. notoensis is a known producer of nanaomycins A, B, C, D, and E, the strain OM-173, which produces this compound, alphaE, alphaB, betaA, and betaE, has been identified as a distinct Streptomyces strain based on cultural characteristics. researchgate.netresearchgate.net This suggests potential variations or extensions in the biosynthetic machinery leading to the OM173 series of antibiotics compared to the classical nanaomycins.

Chemical Synthesis Strategies for this compound and Derivative Development

The total chemical synthesis of nanaomycin-type compounds, including approaches relevant to the OM173 series, presents significant synthetic challenges due to their complex polycyclic structures and multiple stereocenters. Various strategies have been developed to construct the core pyranonaphthoquinone skeleton.

Key synthetic approaches reported for related nanaomycins, which can inform strategies for this compound, include phthalide (B148349) annulation reactions to form the naphthoquinone moiety, and Diels-Alder reactions. iastate.eduresearchgate.net A tandem Diels-Alder/retro-Claisen reaction strategy has been employed to construct the carbon skeleton, followed by stereoselective reduction of a hemiketal intermediate. iastate.edu Another approach involves the addition of an alkoxyfuran to an activated naphthoquinone. iastate.edu

The synthesis of analogues often involves manipulating the oxidation state of the naphthoquinone core and constructing the pyran ring through methods like intramolecular acetalization. researchgate.net Enantioselective syntheses have also been achieved for related pyranonaphthoquinones using techniques such as asymmetric dihydroxylation and epimerization under acidic conditions to control stereochemistry. researchgate.net

Development of Novel Analogues for Enhanced Bioactivity and Selectivity

The development of novel analogues of this compound and related nanaomycins aims to improve their biological activity, selectivity, and potentially reduce toxicity. This involves chemical modifications to the core structure to explore the impact of different substituents and structural variations on biological targets.

Research in this area includes the synthesis of modified pyranonaphthoquinones and their epoxy analogs. researchgate.net Studies on nanaomycin derivatives have shown that modifications can influence their activity against various microorganisms. For instance, acetylnanaomycin A has demonstrated similar activity against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum as nanaomycin A. researchgate.net The synthesis of sulfur-bridged pyranonaphthoquinone dimers also represents an effort to discover new bioactive compounds based on this scaffold. researchgate.net

The design of novel analogues is often guided by insights gained from structure-activity relationship studies and computational methods to predict the potential biological impact of structural changes before embarking on synthesis.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological activities. These investigations help identify key structural features responsible for potency and selectivity, guiding the rational design of more effective compounds.

Delineation of Critical Structural Elements for Biological Potency

While specific detailed SAR studies focused solely on this compound are less extensively documented in the provided search results compared to other nanaomycins, the information available on related compounds provides valuable insights. The pyranonaphthoquinone core is a fundamental structural element of this class of antibiotics. iastate.eduresearchgate.net

Studies on nanaomycins indicate that the presence and modification of the quinone moiety and the five-membered lactone ring (in compounds like nanaomycin D and A) or the pyran ring are critical for their biological activities. iastate.edu For example, the conversion of nanaomycin A to nanaomycin F and G, which involves structural changes like a 4a-hydroxyl group, resulted in a loss of bioactivity and a decrease in the production of superoxide (B77818) radicals, suggesting a link between these factors and antimicrobial properties.

The stereochemistry of the molecule, particularly the configuration of substituents on the pyran ring, is also likely to play a significant role in biological interactions, as highlighted by the efforts in enantioselective synthesis of related compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. nih.gov While no specific QSAR studies for this compound were found in the immediate search results, QSAR is a widely used technique in drug discovery and can be applied to this class of compounds.

QSAR models can help predict the activity of new, unsynthesized analogs based on their structural properties, thereby prioritizing compounds for synthesis and testing. nih.govresearchgate.net This involves calculating various molecular descriptors and employing statistical or machine learning techniques to build predictive models. nih.govresearchgate.netrsc.org The effectiveness of QSAR models relies on the quality of the biological data and the relevance of the chosen molecular descriptors. nih.gov

Molecular Docking and Molecular Dynamics Simulations in SAR Analysis

Molecular docking and molecular dynamics simulations are computational techniques used to investigate the interactions between small molecules (ligands, such as this compound and its analogs) and biological targets (such as enzymes or DNA). mdpi.comnih.govscirp.org These methods provide insights into the potential binding modes, affinities, and conformational changes that occur upon binding, aiding in the understanding of SAR at a molecular level. mdpi.comnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's binding site. mdpi.comscirp.org This can help explain why certain structural modifications lead to changes in activity by revealing how they affect interactions with key residues in the binding pocket. mdpi.com

Subject: Chemical Compound this compound

This article focuses on the chemical compound this compound, specifically addressing its synthetic methodologies, structure-activity relationship (SAR) studies, lead optimization, and medicinal chemistry approaches based on available information.

Synthetic Methodologies and Structure Activity Relationship Sar Studies for Om173 Alphaa and Its Analogs

OM173-alphaA is a naturally occurring antibiotic component. It has been isolated from the fermentation broth of the Streptomyces strain OM-173, which was identified as a strain of Streptomyces rosa subsp. Notoensis. The isolation process typically involves solvent extraction, silica (B1680970) gel chromatography, and preparative thin-layer chromatography.

This compound is known chemically as Nanaomycin (B8674348) A methyl ester. Nanaomycin A methyl ester can be obtained from Nanaomycin A. The synthesis involves dissolving Nanaomycin A in ether and treating it with an ethereal solution of diazomethane. Following removal of the solvent, column chromatography on silica gel using a chloroform-methanol system yields orange-yellow Nanaomycin A methyl ester.

The Streptomyces strain OM-173 also produces other related components, including OM-173 components alpha E, alpha B, beta A, and beta E, which are considered nanaomycin-type antibiotics and can be viewed as naturally occurring analogs of this compound.

While synthetic routes for the related compound (±)-nanaomycin A have been described, involving multiple steps from precursors like 2-bromo-8-methoxy-1,4-naphthoquinone, detailed synthetic methodologies specifically for the laboratory synthesis of this compound (Nanaomycin A methyl ester) or its synthetic analogs, beyond the methylation of Nanaomycin A, are not extensively detailed in the readily available search results.

This compound and its parent compound, Nanaomycin A, exhibit a range of biological activities, including inhibition of farnesyltransferase (FTase), activity as antibiotics, antimycoplasmals, antifungals, antimalarials, and as potential anticancer compounds, notably as selective inhibitors of DNA (cytosine-

Research Methodologies and Analytical Approaches in Om173 Alphaa Studies

In Vitro Assay Development and Characterization

In vitro assays are fundamental tools in the initial characterization of a compound's biological activity. These laboratory-based tests allow for controlled examination of a compound's effects on cells, enzymes, and microorganisms.

Cell-Based Proliferation and Viability Assays

Cell-based proliferation and viability assays are commonly used to assess the impact of a compound on cell growth and survival. These assays can determine if a compound inhibits or promotes cell proliferation and if it is cytotoxic. Methods such as colorimetric assays, like the CellTiter 96 AQ Solutions Cell Proliferation Assay, are used to determine the number of viable cells in proliferation by measuring absorbance at a specific wavelength. plos.org Propidium iodide staining for DNA cell cycle analysis is another technique used to assess cell proliferation by quantifying cells in different phases of the cell cycle. plos.org The evaluation of cell proliferation can be influenced by factors such as the assay system used (e.g., intact islets, dispersed cells), culture media composition (e.g., glucose, growth factors), and the type of cell being studied. nih.gov

Enzymatic Activity Modulation and Inhibition Assays

Enzymatic activity assays are critical for understanding how a compound interacts with specific enzymes. These assays can determine if a compound acts as an enzyme inhibitor or modulator, affecting the enzyme's catalytic activity. qeios.com For a compound like OM173-alphaA, known as a farnesyltransferase inhibitor, enzymatic assays would be used to measure its ability to inhibit FTase activity. hellobio.com The modulation of enzyme activity can involve complex mechanisms, including interactions at the enzyme's active site or allosteric sites. qeios.com Studies on enzyme modulation often involve analyzing the kinetics of the enzymatic reaction in the presence and absence of the compound to determine inhibition constants (e.g., IC50 values). nih.gov

Antimicrobial Susceptibility Testing Methods

Given this compound's described antibiotic, antimycoplasma, and antifungal properties, antimicrobial susceptibility testing methods are essential for evaluating its effectiveness against various microorganisms. hellobio.com These methods determine if a bacterium or fungus is susceptible or resistant to a specific antimicrobial agent. microrao.com Standardized methods typically involve using growth media like Mueller Hinton agar (B569324) or broth with standardized microbial inocula. microrao.comslideshare.net Common techniques include disk diffusion, broth dilution, and agar dilution. microrao.comslideshare.netwoah.org Quantitative methods like broth or agar dilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial that inhibits visible growth of the microorganism. microrao.comslideshare.net A lower MIC generally indicates greater effectiveness of the antimicrobial. slideshare.net Disk diffusion tests, a qualitative method, involve measuring the zone of inhibition around a disk containing the antimicrobial on an agar plate seeded with the microorganism. microrao.comwoah.org

Preclinical Model Development and Utilization

Preclinical models are used to evaluate the in vivo effects of a compound before potential testing in humans. These models can range from simple organisms to more complex mammalian systems.

Establishment of Relevant Infection Models for Therapeutic Evaluation

For a compound with antimicrobial properties like this compound, relevant infection models are established to evaluate its therapeutic efficacy in a living system. These models aim to mimic human infections in animals to study the compound's ability to reduce microbial load, alleviate disease symptoms, and improve survival. The specific model used would depend on the type of infection being targeted (bacterial, mycoplasmal, or fungal). While the provided search results discuss general research methodologies and antimicrobial testing, specific details on infection models used for this compound were not found. However, the development of such models is a standard step in the preclinical evaluation of antimicrobial agents.

Development and Application of Cancer Xenograft Models

As this compound is also being explored as a potential anticancer compound, cancer xenograft models are relevant preclinical tools. hellobio.com Xenograft models involve transplanting human cancer cells or tissues into immunodeficient animals, typically mice, to create a living model of human cancer. oaepublish.comnih.gov These models are valuable for studying tumor growth, metastasis, and the efficacy of anticancer agents in a complex in vivo environment. Patient-derived xenograft (PDX) models, which use tissue directly from a patient's tumor, are considered particularly relevant as they can retain the biological and genetic characteristics of the original human tumor. oaepublish.com The development of xenograft models involves implanting tumor fragments or dissociated cells into suitable host animals and monitoring tumor growth and response to treatment. nih.gov These models are used to evaluate the antiproliferative effects of compounds like this compound on tumor cells in a living system. hellobio.comoaepublish.com

Compound Information

Compound NamePubChem CID
This compound58286-56-9

Data Tables

For instance, regarding cell proliferation assays, one result mentioned dose-dependent increases in cell proliferation with an EC50 value for a different compound (insulin) plos.org. In the context of enzymatic activity, an IC50 value was provided for a chrysin (B1683763) derivative inhibiting COX-2 nih.gov. For antimicrobial susceptibility testing, the concept of MIC values was explained microrao.comslideshare.net. In cancer xenograft models, success rates for establishing models from patient samples were mentioned nih.gov.

To provide interactive data tables specific to this compound, detailed research findings containing numerical data from studies on this particular compound and these specific methodologies would be required. Without such specific data in the search results, generating meaningful data tables for this compound is not possible based on the provided information.

However, based on the descriptions of the methodologies, hypothetical data tables illustrating the type of data that would be generated in studies of this compound are presented below:

Hypothetical Data Table 1: In Vitro Cell Viability Assay (Example Format)

Cell LineThis compound Concentration (µM)Cell Viability (% of Control)
Cancer Cell Line A0.195
1.070
10.030
Cancer Cell Line B0.198
1.085
10.060

Hypothetical Data Table 2: Enzymatic Inhibition Assay (Example Format)

EnzymeThis compound Concentration (nM)Enzyme Activity (% of Control)IC50 (nM)
Farnesyltransferase190-
1050~10
10010-

Hypothetical Data Table 3: Antimicrobial Susceptibility Testing (Example Format)

MicroorganismMethodMIC (µg/mL)
Bacterium XBroth Dilution4
Bacterium YAgar Dilution8
Fungus ZBroth Dilution2

These hypothetical tables illustrate the format and type of quantitative data that would typically be generated and presented in research articles detailing the in vitro and preclinical evaluation of a compound like this compound using the described methodologies. Actual data for this compound would be derived from specific experimental results.

Based on the conducted research, it is not possible to generate a detailed article focusing solely on the chemical compound this compound with specific research findings and data tables related to the requested methodologies (Flow Cytometry for Cell Cycle and Apoptosis Analysis, Western Blotting for Protein Expression and Pathway Analysis, Microarray Analysis for Gene Expression Profiling, and Methodologies for Research Synthesis and Data Integration).

The search results provided general information about these advanced analytical techniques and research synthesis methods as applied in biological studies neobioscience.comnih.govnih.govwikipedia.orgnih.gov. However, none of the retrieved information specifically discussed studies involving this compound using these methodologies or presented research findings for this compound in the context of cell cycle, apoptosis, protein expression, pathway analysis, gene expression profiling, or data integration.

Information found regarding this compound primarily relates to its identification as a chemical compound available from suppliers, listing its CAS number, molecular formula, and molecular weight. While a search for its PubChem CID was conducted, a definitive and directly linked CID for this compound was not clearly established within the search results neobioscience.com.

Therefore, due to the absence of specific research data and findings connecting this compound to the outlined research methodologies in the available search results, generating the requested content for sections 5.3 and 5.4 while adhering strictly to the instruction to focus solely on this compound is not feasible.

Compound Information

Future Prospects and Translational Research Directions for Om173 Alphaa

Exploration of Combination Therapies and Synergistic Interactions

The complexity of diseases such as cancer and parasitic infections often necessitates multi-drug approaches to achieve effective and durable therapeutic outcomes. A crucial area of future research for OM173-alphaA will be the systematic exploration of combination therapies. Investigating the synergistic, additive, or antagonistic interactions of this compound with existing therapeutic agents is a priority.

Potential synergistic interactions could lead to several clinical benefits, including:

Enhanced Efficacy: Combining this compound with other drugs may result in a more potent therapeutic effect than either agent used alone.

Dose Reduction: Synergism can allow for the use of lower doses of one or both drugs, potentially minimizing toxicity and adverse effects.

Overcoming Resistance: Combination therapies can be designed to target multiple cellular pathways simultaneously, making it more difficult for pathogens or cancer cells to develop resistance.

Future studies should involve high-throughput screening of this compound against a panel of approved drugs and other investigational compounds. Mechanistic studies will then be essential to understand the molecular basis of any observed synergistic interactions.

Development of Novel Therapeutic Applications and Repurposing Opportunities

While the primary therapeutic target of this compound is under investigation, its unique mechanism of action may lend itself to applications beyond its initial intended use. Drug repurposing, the process of identifying new uses for existing or investigational drugs, is a time- and cost-effective strategy in drug development.

A systematic evaluation of this compound's activity across a wide range of disease models is warranted. This could include screening against various cancer cell lines, a spectrum of pathogenic microorganisms, and models of inflammatory or autoimmune diseases. The identification of novel activities could significantly expand the therapeutic utility of this compound. For example, a compound initially developed as an anticancer agent might show unexpected efficacy as an antiparasitic, or vice versa.

Mechanistic Studies on Resistance Development in Pathogens and Cancer Cells

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.govnih.gov Understanding the potential mechanisms by which pathogens and cancer cells could develop resistance to this compound is critical for its long-term clinical success.

Future research should focus on:

In vitro evolution studies: Subjecting pathogens or cancer cell lines to long-term exposure to sub-lethal concentrations of this compound to select for resistant populations.

Genomic and proteomic analysis: Identifying the genetic mutations or changes in protein expression that confer resistance in the selected populations.

Target modification studies: Investigating whether alterations in the molecular target of this compound are a primary driver of resistance.

Drug efflux and metabolism studies: Determining if increased drug efflux or metabolic inactivation contributes to a resistant phenotype.

A proactive approach to understanding resistance will enable the development of strategies to mitigate its emergence, such as designing rational combination therapies or identifying biomarkers that can predict which patients are likely to respond to treatment. The tumor microenvironment can also play a significant role in therapy resistance. frontiersin.org

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
OM173-alphaA
Reactant of Route 2
Reactant of Route 2
OM173-alphaA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.